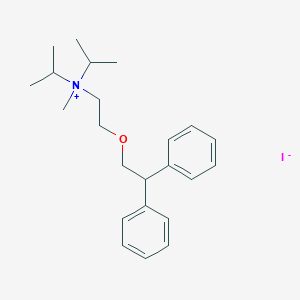

Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SNK-860 implique plusieurs étapes clés :

Condensation du 4-fluoroanisole avec l'anhydride maléique : Cette réaction, facilitée par le chlorure d'aluminium dans le 1,2-dichloroéthane chaud, produit de l'acide (E)-4-(5-fluoro-2-hydroxyphényl)-4-oxo-2-buténoïque.

Cyclisation : Le produit est cyclisé en utilisant du bicarbonate de sodium dans de l'eau bouillante pour former de l'acide 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylique racémique.

Formation du chlorure d'acyle : L'acide est converti en son dérivé chlorure d'acyle en utilisant du chlorure de thionyle.

Formation de l'amide : Le chlorure d'acyle réagit avec la (S)-(-)-1-phényléthylamine pour former un mélange diastéréoisomère d'amides.

Cyclisation et séparation : Le mélange subit une cyclisation avec du cyanure de potassium et du carbonate d'ammonium dans de l'eau chaude, suivie d'une séparation et d'une recristallisation pour obtenir le diastéréoisomère souhaité.

Méthodes de production industrielle

La production industrielle de SNK-860 suit des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle strict des conditions de réaction et des étapes de purification pour garantir la haute qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SNK-860 subit principalement :

Oxydation : Impliquant la conversion de groupes fonctionnels à des états d'oxydation plus élevés.

Réduction : Réduction de groupes fonctionnels spécifiques, souvent en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Réactions de substitution nucléophile, en particulier impliquant l'atome de fluor.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les réactions impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

SNK-860 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude de l'inhibition de l'aldose réductase et des voies biochimiques associées.

Biologie : Enquête sur ses effets sur les processus cellulaires et l'activité enzymatique.

Médecine : Exploration de son potentiel thérapeutique dans le traitement des complications diabétiques, en particulier la neuropathie et la rétinopathie.

Industrie : Utilisé dans le développement de produits pharmaceutiques ciblant les troubles métaboliques

Mécanisme d'action

SNK-860 exerce ses effets en inhibant l'aldose réductase, une enzyme qui catalyse la réduction du glucose en sorbitol. En bloquant cette enzyme, SNK-860 empêche l'accumulation de sorbitol, qui est impliqué dans la pathogenèse des complications diabétiques. Le composé cible spécifiquement le site actif de l'aldose réductase, se liant avec une forte affinité et inhibant son activité .

Applications De Recherche Scientifique

SNK-860 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying aldose reductase inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its therapeutic potential in treating diabetic complications, particularly neuropathy and retinopathy.

Industry: Utilized in the development of pharmaceuticals targeting metabolic disorders

Mécanisme D'action

SNK-860 exerts its effects by inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. By blocking this enzyme, SNK-860 prevents the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. The compound specifically targets the active site of aldose reductase, binding with high affinity and inhibiting its activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Epalrestat : Un autre inhibiteur de l'aldose réductase utilisé dans le traitement de la neuropathie diabétique.

Sorbinil : Un inhibiteur précoce de l'aldose réductase avec des applications thérapeutiques similaires.

Tolrestat : Un composé ayant une activité inhibitrice comparable contre l'aldose réductase

Unicité de SNK-860

SNK-860 se démarque par sa grande puissance et sa sélectivité pour l'aldose réductase. Il a démontré une efficacité supérieure dans les études précliniques et cliniques, avec un profil de sécurité favorable. De plus, sa structure chimique unique permet une inhibition efficace de l'aldose réductase sans effets hors cible significatifs .

Propriétés

Numéro CAS |

102571-22-2 |

|---|---|

Formule moléculaire |

C23H34INO |

Poids moléculaire |

467.4 g/mol |

Nom IUPAC |

2-(2,2-diphenylethoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |

InChI |

InChI=1S/C23H34NO.HI/c1-19(2)24(5,20(3)4)16-17-25-18-23(21-12-8-6-9-13-21)22-14-10-7-11-15-22;/h6-15,19-20,23H,16-18H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

HVLOTLVKYOIRSA-UHFFFAOYSA-M |

SMILES |

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |

SMILES canonique |

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |

Synonymes |

2-(2,2-diphenylethoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.